molecular formula C19H21NO4 B6412435 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% CAS No. 1261957-02-1

4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95%

Cat. No. B6412435
CAS RN: 1261957-02-1
M. Wt: 327.4 g/mol
InChI Key: ZTFCXHRBDWTOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% (4-BAM-95), is a synthetic organic compound derived from the natural amino acid tyrosine. It is a white crystalline powder with a molecular weight of 259.29 g/mol and a melting point of 202-205°C. 4-BAM-95 is used in a variety of scientific research applications, including drug development, biochemistry, and molecular biology.

Scientific Research Applications

4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is used in a variety of scientific research applications. It is used in drug development as an intermediate in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory drugs. It is also used in biochemistry and molecular biology as a substrate for enzyme assays, such as the determination of kinase activity. In addition, 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is used in the synthesis of peptides, proteins, and other biopolymers molecules.

Mechanism of Action

4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is a substrate for a variety of enzymes, such as kinases, proteases, and glycosyltransferases. It is also a substrate for the enzyme tyrosinase, which is responsible for the production of melanin in the skin. When 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is used as a substrate, the enzyme catalyzes the conversion of tyrosine to 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95%, which is then further metabolized by other enzymes.
Biochemical and Physiological Effects
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% has a variety of biochemical and physiological effects. It is a substrate for the enzyme tyrosinase, which is responsible for the production of melanin in the skin. It is also a substrate for a variety of kinases, proteases, and glycosyltransferases, which are involved in the regulation of various cellular processes. In addition, 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% has been shown to inhibit the activity of the enzyme ornithine decarboxylase, which is involved in the production of polyamines.

Advantages and Limitations for Lab Experiments

4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound, with a high purity of 95%. It is also a versatile substrate for a variety of enzymes and can be used in a variety of biochemical and molecular biology experiments. However, 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% also has some limitations. It is not a natural substrate for many enzymes, so it may not be suitable for all experiments. In addition, it is not water soluble, so it must be used in an organic solvent.

Future Directions

There are a number of future directions for the use of 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95%. It can be used as a substrate for the synthesis of peptides, proteins, and other biopolymer molecules. It can also be used in the development of new drugs and therapeutic agents. In addition, it can be used in the study of the biochemical and physiological effects of tyrosinase and other enzymes. Finally, it can be used in the development of new assays and analytical methods for the study of enzyme activity.

Synthesis Methods

4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is synthesized from tyrosine by a two-step process. The first step involves the formation of 3-BOC-Aminophenyl-3-methylbenzoic acid (3-BAM-95) by reaction with trifluoroacetic anhydride and pyridine in dichloromethane. The second step involves the conversion of 3-BAM-95 to 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% by reaction with 4-chloromethylbenzoic acid in dichloromethane. The entire synthesis process is carried out at room temperature and has a yield of approximately 95%.

properties

IUPAC Name

3-methyl-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-10-14(17(21)22)8-9-16(12)13-6-5-7-15(11-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFCXHRBDWTOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid

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